molecular formula C11H13NO B7500796 N-methyl-2,3-dihydro-1H-indene-5-carboxamide

N-methyl-2,3-dihydro-1H-indene-5-carboxamide

Cat. No. B7500796
M. Wt: 175.23 g/mol
InChI Key: XRAZLNQNXAFLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2,3-dihydro-1H-indene-5-carboxamide, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It is structurally similar to other opioids such as fentanyl and morphine. AH-7921 has been found to have a high affinity for the mu-opioid receptor, which is responsible for the drug's analgesic effects. In recent years, AH-7921 has gained attention due to its potential for abuse and overdose.

Mechanism of Action

N-methyl-2,3-dihydro-1H-indene-5-carboxamide works by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates a cascade of events that lead to the inhibition of pain signals. This compound also activates the reward center in the brain, leading to feelings of euphoria and pleasure. However, this activation can also lead to addiction and overdose.
Biochemical and Physiological Effects
This compound has been found to have similar effects to other opioids, including pain relief, sedation, and respiratory depression. It can also cause nausea, vomiting, and constipation. Long-term use of this compound can lead to tolerance and dependence, increasing the risk of addiction and overdose.

Advantages and Limitations for Lab Experiments

N-methyl-2,3-dihydro-1H-indene-5-carboxamide has been used in laboratory experiments to study the mu-opioid receptor and its role in pain management. Its high affinity for the receptor makes it a useful tool for studying opioid receptors and their interactions with other compounds. However, due to its potential for abuse and overdose, this compound is not commonly used in clinical trials.

Future Directions

There are several future directions for research on N-methyl-2,3-dihydro-1H-indene-5-carboxamide. One area of interest is the development of safer and more effective opioid analgesics. Researchers are also studying the potential for this compound to be used as a treatment for opioid addiction. Additionally, studies are being conducted to better understand the mechanisms of addiction and overdose associated with this compound and other opioids.

Synthesis Methods

N-methyl-2,3-dihydro-1H-indene-5-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process involves the use of hazardous chemicals and requires specialized equipment and expertise. Due to the potential for abuse and overdose, the production and sale of this compound are illegal in many countries.

Scientific Research Applications

N-methyl-2,3-dihydro-1H-indene-5-carboxamide has been used in scientific research to study the mu-opioid receptor and its role in pain management. Studies have shown that this compound has a high affinity for the mu-opioid receptor and can effectively reduce pain in animal models. However, due to its potential for abuse and overdose, this compound is not commonly used in clinical trials.

properties

IUPAC Name

N-methyl-2,3-dihydro-1H-indene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12-11(13)10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAZLNQNXAFLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.